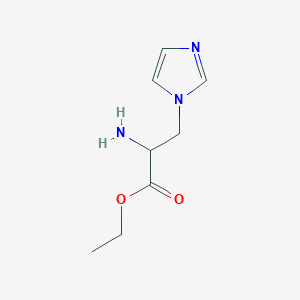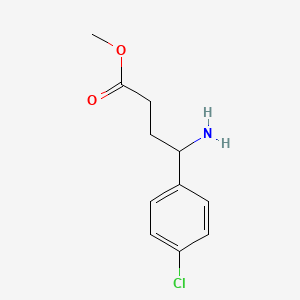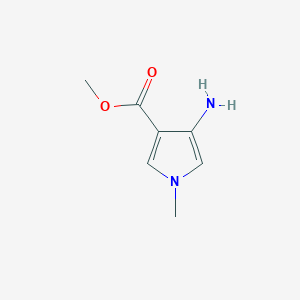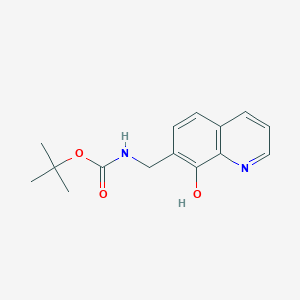
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile is an organic compound that features a bromopyridine moiety attached to a hydroxypropanenitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile typically involves the reaction of 3-bromopyridine with appropriate reagents to introduce the hydroxypropanenitrile group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often preferred to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Palladium catalysts are commonly used in substitution reactions involving aryl halides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. For example, bromopyruvic acid, a related compound, targets glyceraldehyde-3-phosphate dehydrogenase, inhibiting its activity . Similar mechanisms may be involved for this compound, depending on its specific applications and targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
3-Bromoimidazo[1,2-a]pyridine: Synthesized from α-bromoketones and 2-aminopyridine, used in medicinal chemistry.
Uniqueness
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile is unique due to its combination of a bromopyridine moiety with a hydroxypropanenitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
3-(3-bromopyridin-2-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C8H7BrN2O/c9-6-2-1-5-11-8(6)7(12)3-4-10/h1-2,5,7,12H,3H2 |
Clé InChI |
LLNBZUCGTHUTEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(CC#N)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



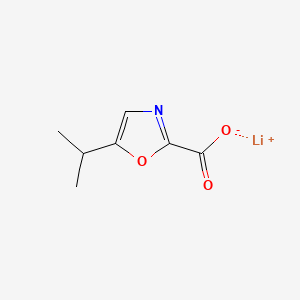
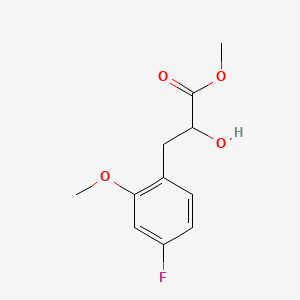
![Tert-butyl 2-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13548710.png)
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
